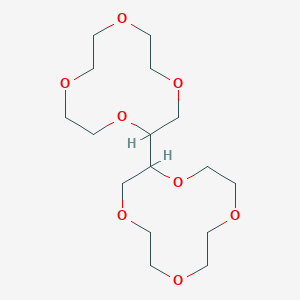![molecular formula C8H18N2Si B053559 4-[(Dimethylamino)(dimethyl)silyl]butanenitrile CAS No. 111873-32-6](/img/structure/B53559.png)
4-[(Dimethylamino)(dimethyl)silyl]butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to “4-[(Dimethylamino)(dimethyl)silyl]butanenitrile” involves the polymerization of monomers containing functional silyl groups. Anionic polymerization techniques have been utilized to synthesize polymers from 2-[(N,N-dialkylamino)dimethylsilyl]-1,3-butadiene derivatives, achieving predictable molecular weights and narrow distributions. Such polymerizations have shown that the living polymerization conditions, such as those in THF at -78°C, are particularly effective, whereas side reactions may occur under different conditions (Hirao et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds related to “4-[(Dimethylamino)(dimethyl)silyl]butanenitrile” is characterized by X-ray structure analysis techniques. For instance, the structure determination of related α-amino nitrile compounds, obtained through modified Strecker reactions, shows the significance of molecular interactions, such as C–H⋯N and C–H⋯π contacts, in defining their crystal structures (Otero et al., 2017).
Chemical Reactions and Properties
The reactivity of compounds with functional silyl groups includes reactions with ethyl chloroformate, leading to the formation of indolizinium and quinolizinium chlorides. This demonstrates the versatility of these compounds in engaging in cyclization-N-dealkylation processes to yield complex heterocyclic structures (Kawano et al., 1992).
Physical Properties Analysis
The physical properties of “4-[(Dimethylamino)(dimethyl)silyl]butanenitrile” and related compounds are influenced by their molecular structure and interactions within the crystal. The preparation and analysis of similar molecules, such as 4-(dimethylamino)thiopivalophenone, highlight the impact of molecular conformation and intermolecular interactions on their physical characteristics, including solvatochromic behavior and crystalline structure (Voss et al., 2019).
Chemical Properties Analysis
The chemical properties of functionalized silyl compounds are shaped by their reactivity with various reagents. For example, the reaction of silylene compounds with thiobenzophenone and o-benzoquinone showcases the diverse chemical behavior of these molecules, leading to cycloaddition products and demonstrating the potential for creating novel chemical structures (Azhakar et al., 2013).
科学的研究の応用
Polymerization and Monomer Reactivity 4-[(Dimethylamino)(dimethyl)silyl]butanenitrile and related compounds play a significant role in the field of polymer science, particularly in the anionic polymerization of monomers containing functional silyl groups. These compounds are involved in the synthesis of polymers with predictable molecular weights and specific molecular structures, contributing to advancements in material science. For instance, the living polymerization of certain 2-[(N,N-dialkylamino)silyl] substituted 1,3-butadiene derivatives in tetrahydrofuran at -78 °C resulted in polymers with narrow molecular weight distributions and a specific linkage structure, showcasing the precision achievable with these compounds in polymer synthesis (Hirao et al., 1998).
Catalytic and Surface Modification Applications These compounds are also involved in catalysis and surface modification processes. N-silyldimethylamines, for example, have been recognized for their efficiency in silylating agents for the chemical surface modification of hydroxylated silicon dioxide preparations, highlighting their importance in the field of material chemistry and surface science (Schneider et al., 1990).
特性
IUPAC Name |
4-[dimethylamino(dimethyl)silyl]butanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2Si/c1-10(2)11(3,4)8-6-5-7-9/h5-6,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKWHBNUWYCLGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)CCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340896 |
Source


|
| Record name | 4-[(Dimethylamino)(dimethyl)silyl]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylamino)(dimethyl)silyl]butanenitrile | |
CAS RN |
111873-32-6 |
Source


|
| Record name | 4-[(Dimethylamino)(dimethyl)silyl]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[1,2-a]benzimidazol-8-ol](/img/structure/B53479.png)

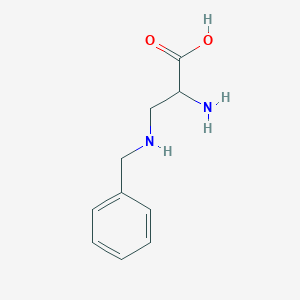
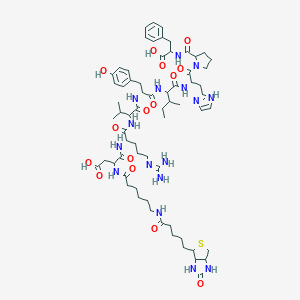
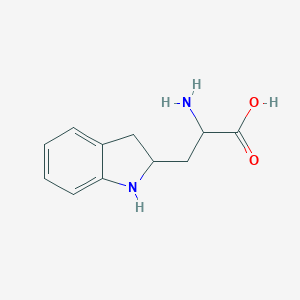
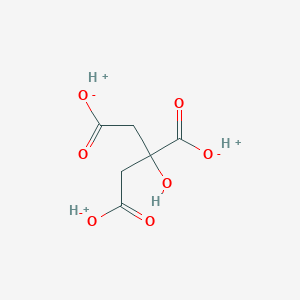

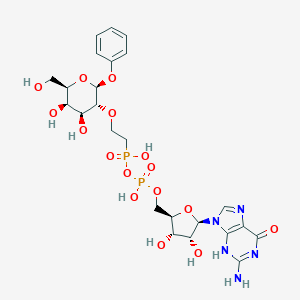


![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B53500.png)
